TR-14035

Description

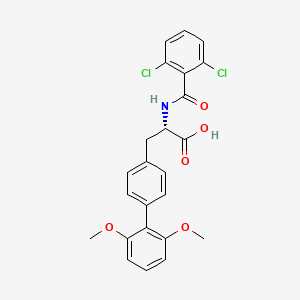

The exact mass of the compound (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid is 473.0797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-(2,6-dimethoxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO5/c1-31-19-7-4-8-20(32-2)21(19)15-11-9-14(10-12-15)13-18(24(29)30)27-23(28)22-16(25)5-3-6-17(22)26/h3-12,18H,13H2,1-2H3,(H,27,28)(H,29,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSJLVGDSNWQBI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026007 | |

| Record name | (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232271-19-1 | |

| Record name | (αS)-α-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232271-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TR14035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232271191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TR-14035 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW585PBD7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of TR-14035: A Dual Antagonist of α4β1 and α4β7 Integrins

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TR-14035 is a potent, orally active small molecule that functions as a dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] These integrins are critical mediators in the inflammatory cascade, playing a pivotal role in the recruitment of leukocytes to sites of inflammation.[2][3][4] By competitively inhibiting the binding of these integrins to their respective ligands, this compound effectively disrupts the process of leukocyte adhesion and transmigration, thereby attenuating the inflammatory response. This technical guide elucidates the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to α4 Integrins and their Role in Inflammation

The α4 integrin subunit can form heterodimers with either the β1 or β7 subunit, giving rise to α4β1 and α4β7 integrins, respectively. These integrins are primarily expressed on the surface of leukocytes, including lymphocytes, eosinophils, monocytes, and neutrophils.[2] They mediate cell-cell and cell-extracellular matrix interactions that are fundamental to immune surveillance and inflammatory responses.

-

α4β1 (VLA-4) primarily interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of activated endothelial cells at sites of inflammation.[2][3] This interaction is crucial for the tethering, rolling, and firm adhesion of leukocytes to the vascular endothelium, prerequisite steps for their subsequent migration into inflamed tissues.[2]

-

α4β7 preferentially binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed on the endothelium of post-capillary venules in the gastrointestinal tract.[5] This interaction directs the homing of lymphocytes to the gut-associated lymphoid tissue (GALT).

The dysregulation of α4 integrin-mediated leukocyte trafficking is a hallmark of various inflammatory and autoimmune diseases, including asthma, inflammatory bowel disease (IBD), and multiple sclerosis. Consequently, the inhibition of these integrins represents a compelling therapeutic strategy.

Mechanism of Action of this compound

This compound is an N-benzoyl-L-biphenylalanine derivative that acts as a competitive antagonist at the ligand-binding site of both α4β1 and α4β7 integrins.[2] By occupying this site, this compound prevents the interaction of these integrins with their natural ligands, VCAM-1 and MAdCAM-1. This blockade of ligand binding directly inhibits the initial steps of leukocyte extravasation, thereby reducing the infiltration of inflammatory cells into affected tissues.

The dual antagonism of both α4β1 and α4β7 allows this compound to target inflammatory processes in various tissues. Its action on α4β1 is relevant for systemic inflammation, while its effect on α4β7 is particularly pertinent to inflammatory conditions of the gastrointestinal tract.

Quantitative Data

The potency of this compound as a dual integrin antagonist has been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Integrin | Ligand | Assay Type | IC50 (nM) | Reference |

| α4β7 | MAdCAM-1 | Cell-free binding assay | 7 | [1][2][4] |

| α4β1 | VCAM-1 | Cell-free binding assay | 87 | [1][2][4] |

| α4β7 | MAdCAM-Ig | Cell adhesion assay (RPMI-8866 cells) | ~10 | [1] |

| α4β7 | 125I-MAdCAM-Ig | Soluble ligand binding assay | 0.75 | [5] |

Signaling Pathway

The binding of α4 integrins to their ligands on endothelial cells initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling, which leads to leukocyte activation, firm adhesion, and subsequent transmigration. This compound, by blocking the initial ligand-integrin interaction, prevents the initiation of this signaling cascade.

Caption: Mechanism of this compound action on the leukocyte adhesion signaling pathway.

Experimental Protocols

In Vivo Model of Allergic Asthma in Rats

This protocol describes a common method to induce an allergic asthma phenotype in rats to evaluate the efficacy of anti-inflammatory compounds like this compound.

Materials:

-

Brown Norway rats

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Aerosol delivery system

-

Plethysmograph for measuring airway hyper-responsiveness

-

Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology

Procedure:

-

Sensitization: Actively sensitize rats by intraperitoneal injection of OVA emulsified in alum on day 0.

-

Challenge: On day 21, challenge the sensitized rats with an aerosolized solution of OVA for a defined period.

-

Treatment: Administer this compound (e.g., 3 mg/kg, orally) or vehicle at specific time points before and after the antigen challenge (e.g., 1 hour before and 4 hours after).

-

Assessment of Airway Hyper-responsiveness: 24 to 48 hours post-challenge, measure airway hyper-responsiveness to a bronchoconstrictor agent (e.g., 5-hydroxytryptamine) using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a BAL to collect airway inflammatory cells.

-

Cellular Analysis: Perform total and differential cell counts (eosinophils, neutrophils, mononuclear cells) in the BAL fluid.

-

Histological Analysis: Fix and process lung tissue for histological examination to assess the degree of inflammatory cell infiltration and lung lesions.

-

Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-5) in the BAL fluid or lung homogenates.

In Vitro Cell Adhesion Assay

This assay is used to determine the ability of this compound to inhibit the adhesion of leukocytes to immobilized integrin ligands.

Materials:

-

Leukocyte cell line expressing α4β1 and/or α4β7 (e.g., RPMI-8866)

-

Recombinant human VCAM-1/Fc chimera or MAdCAM-1/Ig fusion protein

-

96-well microtiter plates

-

This compound

-

Assay buffer (e.g., HEPES-buffered saline with divalent cations)

-

Cell labeling dye (e.g., Calcein-AM)

-

Plate reader for fluorescence detection

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with VCAM-1 or MAdCAM-1 overnight at 4°C.

-

Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Cell Labeling: Label the leukocyte cell line with a fluorescent dye according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the labeled cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes at 37°C).

-

Adhesion: Add the pre-incubated cells to the coated and blocked wells and allow them to adhere for a defined period (e.g., 30-60 minutes at 37°C).

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell adhesion at each concentration of this compound and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a preclinical setting.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a well-characterized dual antagonist of α4β1 and α4β7 integrins with potent inhibitory activity against leukocyte-endothelial cell adhesion. Its mechanism of action, centered on the blockade of these critical inflammatory mediators, has been validated in both in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of targeting α4 integrins in inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]

- 3. Rapid Up-Regulation of α4 Integrin-mediated Leukocyte Adhesion by Transforming Growth Factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukocyte integrins: Role in leukocyte recruitment and as therapeutic targets in inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

The Structure-Activity Relationship of TR-14035: A Dual α4β1/α4β7 Integrin Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent, orally bioavailable small molecule that acts as a dual antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are key mediators in the inflammatory cascade, playing a crucial role in the trafficking and recruitment of leukocytes to sites of inflammation. By blocking the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively inhibits inflammatory processes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative biological data, experimental protocols, and the associated signaling pathways.

Core Mechanism of Action

This compound is a derivative of N-benzoyl-L-biphenylalanine.[1][2] Its antagonistic activity stems from its ability to bind to the α4 subunit of the α4β1 and α4β7 integrins, thereby preventing the binding of their natural ligands. This inhibition of ligand binding disrupts the adhesion and transmigration of leukocytes across the vascular endothelium, a critical step in the inflammatory response. The dual antagonism of both α4β1 and α4β7 makes this compound a promising therapeutic candidate for a range of inflammatory and autoimmune diseases, including asthma and inflammatory bowel disease.[3]

Quantitative Biological Data

The biological activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro binding and cell adhesion assays. The following table summarizes the key quantitative data for this compound.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | α4β7 Integrin | Binding Assay | 7 | [3][4][5] |

| This compound | α4β1 Integrin | Binding Assay | 87 | [3][4][5] |

| This compound | α4β7 Integrin | Cell Adhesion Assay | ~10 |

Structure-Activity Relationship (SAR)

The core scaffold of this compound, N-benzoyl-L-biphenylalanine, has been systematically modified to explore the SAR and optimize its potency and selectivity. The initial lead compound in the series had IC50 values of 5 µM and 33 µM for α4β7 and α4β1, respectively. Through sequential modifications, compounds with low nanomolar potency were generated.[6] Key structural features that influence the activity of this class of compounds include:

-

N-benzoyl Group: The substituents on the benzoyl ring are critical for activity. Dichloro substitution, as seen in this compound, is a key feature for potent antagonism.

-

Biphenylalanine Moiety: The biphenyl portion of the amino acid is essential for high-affinity binding. The substitution pattern on both phenyl rings of the biphenyl group significantly impacts potency.

-

Carboxylic Acid: The free carboxylic acid group is crucial for interacting with the integrin binding site.

Experimental Protocols

In Vitro Binding Assay (Competitive Inhibition)

This assay is designed to determine the affinity of a test compound for the α4β1 and α4β7 integrins.

Objective: To measure the IC50 value of a test compound by its ability to displace a known radiolabeled ligand from the purified integrin receptor.

Materials:

-

Purified recombinant human α4β1 and α4β7 integrins

-

Radiolabeled ligand (e.g., [³H]-labeled small molecule antagonist or iodinated monoclonal antibody)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl buffer containing MnCl2 or MgCl2)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Coat the wells of a 96-well microplate with a capture antibody specific for the integrin.

-

Add the purified integrin to the coated wells and incubate to allow for binding.

-

Wash the wells to remove any unbound integrin.

-

Add a solution containing a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound to the wells.

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Wash the wells to remove unbound ligands.

-

Lyse the cells or add a scintillation cocktail to the wells.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Cell Adhesion Assay

This assay measures the ability of a test compound to inhibit the adhesion of cells expressing α4β1 or α4β7 to their respective ligands.

Objective: To determine the functional inhibitory potency of a test compound in a cell-based system.

Materials:

-

Cells expressing the target integrin (e.g., RPMI-8866 cells for α4β7).[7]

-

Recombinant human VCAM-1-Ig or MAdCAM-1-Ig fusion proteins.[7]

-

Test compound (e.g., this compound)

-

Assay medium (e.g., RPMI-1640)

-

96-well microplates

-

Fluorescent dye (e.g., Calcein-AM) for cell labeling

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well microplate with VCAM-1-Ig or MAdCAM-1-Ig.

-

Block non-specific binding sites in the wells with a blocking agent (e.g., BSA).

-

Label the cells with a fluorescent dye.

-

Pre-incubate the labeled cells with varying concentrations of the test compound.

-

Add the cell suspension to the coated wells.

-

Incubate the plate to allow for cell adhesion.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific cell adhesion.

In Vivo Model of Allergic Asthma in Brown Norway Rats

This animal model is used to evaluate the efficacy of a test compound in a relevant disease model.

Objective: To assess the ability of a test compound to reduce airway hyper-responsiveness and inflammation in an animal model of asthma.

Animal Strain: Brown Norway rats are commonly used as they are a high IgE-producing strain and develop a robust allergic airway response.[8][9]

Sensitization and Challenge Protocol:

-

Sensitization: Actively sensitize the rats by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide on day 0 and day 7.[8][10]

-

Challenge: On day 21, challenge the sensitized rats with an aerosolized solution of OVA for a defined period.[8]

-

Treatment: Administer the test compound (e.g., this compound) orally or via another relevant route at a specified time before and/or after the antigen challenge.

-

Assessment of Airway Hyper-responsiveness: 24 to 48 hours after the challenge, measure airway hyper-responsiveness to a bronchoconstrictor agent (e.g., methacholine or 5-hydroxytryptamine) using techniques such as whole-body plethysmography.

-

Assessment of Airway Inflammation: Collect bronchoalveolar lavage fluid (BALF) to perform total and differential leukocyte counts. The lungs can also be processed for histological analysis to assess the extent of inflammatory cell infiltration.

Signaling Pathways and Experimental Workflows

The inhibition of α4β1 and α4β7 integrins by this compound disrupts the downstream signaling cascades that are initiated upon ligand binding. This ultimately leads to a reduction in leukocyte adhesion and migration.

References

- 1. US9504671B2 - Pharmaceutical compositions of spiro-oxindole compound for topical administration and their use as therapeutic agents - Google Patents [patents.google.com]

- 2. WO2020092383A1 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Alpha(4)beta(7)/alpha(4)beta(1) dual integrin antagonists block alpha(4)beta(7)-dependent adhesion under shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies | Semantic Scholar [semanticscholar.org]

TR-14035: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

TR-14035 is a potent, orally bioavailable dual antagonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7. These integrins play a critical role in the trafficking and recruitment of lymphocytes to sites of inflammation, making them attractive therapeutic targets for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development in this area.

Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. The α4 integrins, α4β1 and α4β7, are key regulators of leukocyte trafficking. α4β1, through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelium, facilitates the recruitment of lymphocytes, monocytes, and eosinophils to various tissues. α4β7 specifically mediates lymphocyte homing to the gut by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). Given their central role in inflammation, antagonism of these integrins represents a promising therapeutic strategy for conditions such as asthma, inflammatory bowel disease, and multiple sclerosis.

This compound emerged from a lead optimization program focused on identifying small molecule inhibitors of α4 integrins. It is a derivative of N-benzoyl-L-biphenylalanine and has demonstrated potent and dual antagonism of both α4β1 and α4β7 integrins.[1]

Discovery and Lead Optimization

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study starting from a lead compound with modest activity. The initial lead, an N-benzoyl-L-biphenylalanine derivative, was optimized through sequential manipulation of substituents on the biphenyl and benzoyl rings to enhance potency and oral bioavailability.[1] This effort led to the identification of this compound (also referred to as compound 81 in the primary literature) as a candidate with low nanomolar inhibitory activity against both α4β1 and α4β7 integrins.[1]

Synthesis

This compound, chemically named N-(2,6-dichlorobenzoyl)-4-(2',6'-dimethoxyphenyl)-L-phenylalanine, belongs to the class of N-benzoyl-L-biphenylalanine derivatives. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic approach for this class of compounds has been described.[1] The synthesis typically involves two key fragments: a substituted biphenylalanine core and a substituted benzoyl moiety.

A representative synthetic scheme is outlined below:

Caption: General Synthetic Workflow for this compound.

Experimental Protocol: General Synthesis of N-benzoyl-L-biphenylalanine Derivatives

-

Suzuki Coupling: A substituted phenylboronic acid is coupled with a protected 4-bromo-L-phenylalanine derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to reflux until completion.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities of the resulting biphenylalanine derivative are removed under appropriate conditions.

-

Amide Coupling: The deprotected biphenylalanine core is then acylated with a substituted benzoyl chloride (e.g., 2,6-dichlorobenzoyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the final N-benzoyl-L-biphenylalanine product.

-

Purification: The final compound is purified using standard techniques such as column chromatography and/or recrystallization.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the ligand-binding site of α4β1 and α4β7 integrins. By occupying this site, it prevents the interaction of these integrins with their respective ligands, VCAM-1 and MAdCAM-1. This blockade inhibits the initial tethering and firm adhesion of leukocytes to the vascular endothelium, a critical step in their migration from the bloodstream into inflamed tissues.

The downstream signaling pathways initiated by integrin-ligand binding are complex and lead to cell adhesion, migration, and activation. By blocking the initial binding event, this compound effectively inhibits these downstream signaling cascades.

Caption: Mechanism of Action of this compound.

The binding of α4 integrins to their ligands initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. This process involves the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin β subunits, leading to the activation of focal adhesion kinase (FAK) and Src family kinases. These events ultimately regulate the actin cytoskeleton, promoting cell spreading, migration, and gene expression.

Caption: Simplified Integrin Signaling Pathway.

Preclinical Pharmacology

In Vitro Potency

This compound has demonstrated potent inhibitory activity against both human α4β1 and α4β7 integrins in in vitro assays.[1][2]

| Target | Assay Type | IC₅₀ (nM) |

| α4β7 | Cell-based Adhesion Assay | 7 |

| α4β1 | Cell-based Adhesion Assay | 87 |

Table 1: In Vitro Potency of this compound [1][2]

Experimental Protocol: Cell-Based Adhesion Assay

-

Plate Coating: 96-well plates are coated with the respective integrin ligand (e.g., recombinant human VCAM-1 or MAdCAM-1) and incubated overnight at 4°C. The plates are then washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Cell Culture: A leukocyte cell line endogenously expressing the target integrins (e.g., Jurkat cells for α4β1, RPMI-8866 cells for α4β7) is cultured under standard conditions.

-

Inhibition Assay: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Adhesion: The pre-treated cells are then added to the ligand-coated plates and incubated to allow for cell adhesion.

-

Washing and Quantification: Non-adherent cells are removed by a standardized washing procedure. The remaining adherent cells are quantified using a colorimetric assay (e.g., crystal violet staining or a metabolic activity assay).

-

Data Analysis: The percentage of cell adhesion at each concentration of the inhibitor is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a rat model of allergic asthma. Oral administration of this compound demonstrated a significant reduction in airway hyper-responsiveness and inflammation.

| Animal Model | Dose | Route | Key Findings |

| Brown Norway Rat (Allergic Asthma) | 3 mg/kg | Oral | - Suppressed antigen-induced airway hyper-responsiveness. - Decreased inflammatory cell counts in bronchoalveolar lavage fluid. - Reduced lung inflammatory lesions. |

Table 2: In Vivo Efficacy of this compound [2]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rats and dogs. The compound exhibits moderate oral bioavailability.[2]

| Species | Dose (mg/kg) | Route | Bioavailability (%) | Cₘₐₓ (µg/mL) | T₁/₂ (h) |

| Rat | 10 | Oral | 17.1 | 0.18 | 0.28 |

| Dog | 10 | Oral | 13.2 | 0.10 | 0.81 |

Table 3: Pharmacokinetic Parameters of this compound [2]

Clinical Development

Phase I clinical studies of this compound have been completed in Europe.[1] However, detailed results regarding the safety, tolerability, and pharmacokinetics of this compound in humans have not been made publicly available at the time of this writing. The current development status of this compound is unclear.[3]

Conclusion

This compound is a potent dual antagonist of α4β1 and α4β7 integrins that has shown promise in preclinical models of inflammation. Its discovery and development highlight the potential of small molecule inhibitors for the treatment of inflammatory and autoimmune diseases. While the outcome of its clinical development remains to be seen, the data gathered on this compound provides a valuable foundation for the design and development of future integrin antagonists. Further disclosure of the Phase I clinical trial data would be instrumental in fully assessing the therapeutic potential of this compound.

References

The Biological Function of α4β1 Integrin Inhibition by TR-14035: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TR-14035 is a potent, small-molecule antagonist of the α4β1 integrin, a key mediator of leukocyte adhesion and trafficking. By blocking the interaction of α4β1 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1), this compound effectively inhibits the recruitment of inflammatory cells to sites of inflammation. This technical guide provides an in-depth overview of the biological functions of α4β1 integrin and the mechanism by which this compound exerts its inhibitory effects. It includes a compilation of available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to α4β1 Integrin and this compound

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is predominantly expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium, a prerequisite for their subsequent migration into tissues.[1] The primary ligand for α4β1 on endothelial cells is VCAM-1, the expression of which is upregulated in response to inflammatory cytokines.

This compound is a synthetic, orally active small molecule that acts as a dual antagonist of α4β1 and α4β7 integrins.[2][3][4] Its inhibitory action on α4β1 integrin makes it a promising therapeutic candidate for a range of inflammatory and autoimmune diseases where leukocyte infiltration is a key pathological feature.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the available quantitative data.

| Parameter | Integrin Subtype | Value | Assay Description | Cell Line | Reference |

| IC50 | α4β1 | 87 nM | Inhibition of VCAM-1 binding | Jurkat | [2][4] |

| IC50 | α4β7 | 7 nM | Inhibition of MAdCAM-1 binding | RPMI-8866 | [2][4] |

| IC50 | α4β1 | ~10 nM | Inhibition of RPMI-8866 cell adhesion to MAdCAM-Ig | RPMI-8866 | [2] |

| ED50 | α4β7-dependent | 0.01-0.1 mg/kg (i.v.) | Inhibition of lymphocyte adhesion to Peyer's patch HEVs in vivo | Murine lymphocytes | [5] |

| Animal Model | Species | Dose | Effect | Reference |

| Allergic Asthma | Brown Norway Rat | 3 mg/kg (p.o.) | Significant decrease in airway hyper-responsiveness to 5-hydroxytryptamine | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological function of this compound.

Cell Adhesion Assay

This protocol describes a static cell adhesion assay to determine the IC50 of this compound for the inhibition of α4β1-mediated cell adhesion to VCAM-1.

Materials:

-

96-well, flat-bottom tissue culture plates

-

Recombinant human VCAM-1

-

Bovine Serum Albumin (BSA)

-

Jurkat cells (or other cells expressing α4β1)

-

Calcein-AM (or other fluorescent cell viability dye)

-

This compound

-

Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat wells of a 96-well plate with 100 µL of VCAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding by incubating with 200 µL of 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Label Jurkat cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer to a final concentration of 1 x 106 cells/mL.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the cell suspension to each well.

-

Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

-

Washing and Quantification:

-

Gently wash the wells three to four times with pre-warmed assay buffer to remove non-adherent cells.

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition versus the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

-

Cell Migration Assay (Transwell)

This protocol outlines a transwell migration assay to assess the effect of this compound on leukocyte migration towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size for lymphocytes) for 24-well plates

-

Chemoattractant (e.g., SDF-1α)

-

Leukocytes (e.g., primary T cells or a suitable cell line)

-

This compound

-

Serum-free culture medium

-

Cell staining solution (e.g., Crystal Violet or a fluorescent dye)

-

Microscope

Procedure:

-

Assay Setup:

-

Add 600 µL of serum-free medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

-

Cell Preparation and Treatment:

-

Resuspend leukocytes in serum-free medium at a concentration of 1 x 106 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Migration:

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

-

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several representative fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Determine the percentage of migration inhibition by this compound compared to the vehicle control.

-

In Vivo Leukocyte Adhesion Assay (Intravital Microscopy)

This protocol provides a general framework for an in vivo assay to evaluate the effect of this compound on leukocyte adhesion in living animals.[5]

Materials:

-

Anesthetized animal model (e.g., mouse)

-

Fluorescently labeled leukocytes (e.g., with Rhodamine 6G)

-

Inflammatory stimulus (e.g., TNF-α)

-

This compound

-

Intravital microscope equipped with a fluorescence imaging system

Procedure:

-

Animal Preparation:

-

Anesthetize the animal and surgically expose a suitable vascular bed for imaging (e.g., cremaster muscle or mesentery).

-

Administer an inflammatory stimulus locally or systemically to induce VCAM-1 expression on the endothelium.

-

-

Inhibitor Administration:

-

Administer this compound or vehicle control intravenously at the desired dose.

-

-

Leukocyte Infusion:

-

Infuse fluorescently labeled leukocytes intravenously.

-

-

Intravital Imaging:

-

Using the intravital microscope, visualize and record the microcirculation in the prepared tissue.

-

Capture video sequences of leukocyte-endothelial interactions in post-capillary venules.

-

-

Data Analysis:

-

From the recorded videos, quantify the number of rolling and firmly adhered leukocytes per unit area of the vessel wall over time.

-

Compare the extent of leukocyte adhesion in this compound-treated animals to that in vehicle-treated controls.

-

Signaling Pathways and Visualizations

Inhibition of α4β1 integrin by this compound disrupts downstream signaling cascades that are crucial for cell adhesion, migration, and survival. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

α4β1 Integrin Signaling Pathway

Upon binding to its ligand VCAM-1, α4β1 integrin clustering initiates a series of intracellular signaling events. A key pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK) and the adaptor protein paxillin. This complex can then modulate the activity of the small GTPase RhoA, which in turn regulates the actin cytoskeleton to control cell shape and motility. An alternative, FAK-independent pathway involves the activation of the tyrosine kinase c-Src, which can also influence cell migration. This compound, by blocking the initial ligand binding, prevents the initiation of these downstream signals.

Caption: α4β1 integrin signaling pathways inhibited by this compound.

Experimental Workflow: Cell Adhesion Assay

The following diagram illustrates the logical flow of a typical cell adhesion assay used to evaluate the inhibitory activity of this compound.

Caption: Workflow for a cell adhesion inhibition assay.

Conclusion

This compound is a potent antagonist of α4β1 integrin that effectively disrupts the adhesion and migration of leukocytes, key processes in the pathophysiology of numerous inflammatory diseases. Its mechanism of action involves the direct inhibition of α4β1-ligand interactions, thereby preventing the activation of downstream signaling pathways that control cytoskeletal rearrangement and cell motility. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on α4β1-targeted therapeutics. Further investigation into the precise effects of this compound on specific downstream signaling events will continue to refine our understanding of its biological function and therapeutic potential.

References

- 1. GitHub - paucabar/cell-adhesion-assay: Bioimage analysis workflow for the analysis of high throughput microscpy experiments to assess cell adhesion (specifically, to quantify the binding of fluorescence-labeled cells to a cell monolayer) using Fiji [github.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Src and FAK Kinases Cooperate to Phosphorylate Paxillin Kinase Linker, Stimulate Its Focal Adhesion Localization, and Regulate Cell Spreading and Protrusiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of this compound, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha(4)beta(7)/alpha(4)beta(1) dual integrin antagonists block alpha(4)beta(7)-dependent adhesion under shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]

TR-14035: A Technical Guide to its Role in Inflammatory Cascade Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent, orally bioavailable small molecule that functions as a dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] These integrins are key mediators in the inflammatory cascade, playing a crucial role in the recruitment of leukocytes to sites of inflammation.[3][4] By blocking the interaction of these integrins with their respective ligands, this compound effectively inhibits leukocyte adhesion and infiltration, offering a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including asthma.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Leukocyte Adhesion

The inflammatory response is a complex biological process involving the coordinated migration of leukocytes from the bloodstream into inflamed tissues. This process, known as the leukocyte adhesion cascade, is heavily dependent on the interaction between integrins on the surface of leukocytes and cell adhesion molecules (CAMs) on the vascular endothelium.

This compound exerts its anti-inflammatory effects by targeting two critical integrins:

-

α4β1 (VLA-4): This integrin is expressed on a variety of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It primarily binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on inflamed endothelial cells. This interaction is crucial for the firm adhesion and subsequent transmigration of these leukocytes into the surrounding tissue.

-

α4β7: This integrin is predominantly found on a subset of T lymphocytes and plays a critical role in their homing to gut-associated lymphoid tissue (GALT). Its primary ligand is the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the high endothelial venules of the gut.

By competitively binding to the ligand-binding site of both α4β1 and α4β7 integrins, this compound effectively blocks their interaction with VCAM-1 and MAdCAM-1, respectively. This disruption of the adhesion process prevents the accumulation of inflammatory cells at the site of inflammation, thereby attenuating the inflammatory response.

References

Preclinical Profile of TR-14035: A Dual α4β7/α4β1 Integrin Antagonist for Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TR-14035, also known as SB 683698, is a potent, orally bioavailable small molecule antagonist of both α4β7 and α4β1 integrins. These integrins are critical mediators of lymphocyte trafficking and adhesion in inflammatory processes, making them attractive targets for the treatment of autoimmune diseases. Preclinical research has demonstrated the potential of this compound to modulate inflammatory responses by inhibiting the interaction of these integrins with their ligands, such as Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. While the development of this compound was discontinued after completing Phase I clinical trials in Europe for inflammatory bowel disease, the preclinical data remains a valuable resource for researchers in the field of autoimmune and inflammatory diseases.[1][2][3]

Core Compound Details

| Compound Name | This compound (also known as SB 683698) |

| Target(s) | Dual antagonist of α4β7 and α4β1 integrins[2][4][5] |

| Therapeutic Area | Autoimmune Diseases, Inflammation |

| Development Status | Discontinued (Completed Phase I trials in Europe)[1][2] |

Mechanism of Action: Dual Integrin Antagonism

This compound exerts its therapeutic effect by competitively inhibiting the binding of α4β7 and α4β1 integrins to their respective ligands. The α4β7 integrin, primarily expressed on a subset of T lymphocytes, mediates their homing to the gut-associated lymphoid tissue (GALT) by binding to MAdCAM-1 on the surface of endothelial cells. In contrast, the α4β1 integrin (also known as Very Late Antigen-4, VLA-4) is more broadly expressed on leukocytes and facilitates their recruitment to inflamed tissues through interaction with VCAM-1. By blocking both of these pathways, this compound has the potential to reduce immune cell infiltration in various tissues, thereby attenuating the inflammatory cascade characteristic of many autoimmune disorders.

Figure 1: Mechanism of action of this compound as a dual integrin antagonist.

Quantitative Preclinical Data

In Vitro Potency

The inhibitory activity of this compound was determined using cell-free and cell-based adhesion assays. The compound demonstrated potent inhibition of both α4β7 and α4β1 integrins, with a higher selectivity for α4β7.

| Assay Type | Target | IC50 | Reference |

| Cell-free assay | α4β7 Integrin | 7 nM | [4][5] |

| Cell-free assay | α4β1 Integrin | 87 nM | [4][5] |

| Cell Adhesion Assay | RPMI-8866 cells to MAdCAM-Ig | ~0.01 µM | [4] |

In Vivo Efficacy (Allergic Asthma Model)

In a rat model of allergic asthma, oral administration of this compound demonstrated significant efficacy in reducing airway hyper-responsiveness and inflammation.

| Animal Model | Parameter | Effect of this compound |

| Brown Norway Rat (Allergic Asthma) | Antigen-induced airway hyper-responsiveness | Suppressed[4] |

| Brown Norway Rat (Allergic Asthma) | Inflammation | Suppressed[4] |

Pharmacokinetic Profile

Pharmacokinetic studies were conducted in rats and dogs, revealing moderate oral bioavailability.

| Species | Parameter | Value |

| Rat | Oral Bioavailability | 17.1%[4] |

| Cmax | 0.18 µg eq./mL[4] | |

| T1/2 (oral) | 0.28 h[4] | |

| Plasma Clearance (IV) | 3865 mL/h/kg[4] | |

| Dog | Oral Bioavailability | 13.2%[4] |

| Cmax | 0.10 µg eq./mL[4] | |

| T1/2 (oral) | 0.81 h[4] | |

| Plasma Clearance (IV) | 1664 mL/h/kg[4] |

Experimental Protocols

In Vitro Cell Adhesion Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory effect of a compound like this compound on cell adhesion.

Figure 2: General workflow for an in vitro cell adhesion assay.

Methodology:

-

Plate Coating: 96-well plates are coated with recombinant MAdCAM-1 or VCAM-1 and incubated overnight.

-

Blocking: The plates are washed, and non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).

-

Cell Preparation: A leukocyte cell line expressing α4β7 and/or α4β1 integrins (e.g., RPMI-8866) is labeled with a fluorescent dye.

-

Compound Incubation: The labeled cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Adhesion: The cell suspension is added to the coated plates and incubated to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo Allergic Asthma Model in Rats (General Protocol)

This protocol describes a common method for inducing allergic asthma in rats to evaluate the efficacy of therapeutic agents.

Figure 3: Experimental workflow for a rat model of allergic asthma.

Methodology:

-

Sensitization: Brown Norway rats are sensitized via intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.

-

Treatment: Prior to the challenge, animals are treated with an oral dose of this compound or a vehicle control.

-

Challenge: Animals are exposed to an aerosol of OVA to induce an asthmatic response.

-

Assessment of Airway Hyper-responsiveness: Parameters such as enhanced pause (Penh) are measured using a whole-body plethysmograph in response to increasing concentrations of a bronchoconstrictor like methacholine.

-

Inflammatory Cell Analysis: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.

-

Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and cellular infiltration.

Discussion and Future Perspectives

The preclinical data for this compound highlight its potential as a therapeutic agent for autoimmune diseases by targeting key steps in the inflammatory cascade. The dual antagonism of α4β7 and α4β1 integrins offers a broad mechanism for inhibiting leukocyte trafficking to sites of inflammation. While the clinical development of this compound was halted, the compound and its preclinical findings remain a valuable case study for the development of next-generation integrin antagonists. Further research could focus on optimizing the pharmacokinetic properties of similar molecules or exploring their efficacy in other autoimmune models. The detailed understanding of the structure-activity relationships of N-benzoyl-L-biphenylalanine derivatives, the chemical class of this compound, provides a strong foundation for such future drug discovery efforts.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Altered control of breathing in a rat model of allergic lower airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies [mdpi.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

TR-14035: A Technical Guide to Target Validation in Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for TR-14035, a potent dual antagonist of α4β7 and α4β1 integrins, in the context of inflammatory disease models. The document details the molecule's mechanism of action, summarizes key preclinical data from in vitro and in vivo studies, and outlines the experimental methodologies used for its validation.

Introduction: Targeting Leukocyte Migration in Inflammation

Inflammatory diseases, including autoimmune disorders, are often characterized by the excessive recruitment of leukocytes to affected tissues.[1] This process of leukocyte extravasation is a highly regulated cascade involving the adhesion of circulating leukocytes to the vascular endothelium, followed by their migration into the tissue.[2][3] The integrin family of cell adhesion molecules plays a pivotal role in this process.[1]

Specifically, α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins, expressed on the surface of leukocytes, are crucial for their adhesion to endothelial cells in inflamed tissues.[1][4] α4β1 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), while α4β7 interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[5] The demonstrated efficacy of anti-integrin antibodies in treating inflammatory conditions provides a strong rationale for developing small-molecule antagonists targeting these interactions.[1]

This compound is a novel, orally active N-benzoyl-L-biphenylalanine derivative that functions as a dual antagonist for both α4β7 and α4β1 integrins.[1][5] This guide details the preclinical data that validates its mechanism of action and therapeutic potential in inflammatory models.

Mechanism of Action: Inhibition of Integrin-Mediated Adhesion

The primary mechanism of action for this compound is the competitive inhibition of the binding between α4β1/α4β7 integrins on leukocytes and their respective ligands (VCAM-1/MAdCAM-1) on endothelial cells.[2][4] By blocking this critical adhesion step, this compound effectively disrupts the process of leukocyte migration from the bloodstream into inflamed tissues, thereby suppressing the inflammatory response.[6]

In Vitro Target Validation

The potency and specificity of this compound against its molecular targets were established through a series of in vitro assays.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound was quantified using cell-based adhesion assays. The half-maximal inhibitory concentrations (IC50) demonstrate potent antagonism at nanomolar concentrations.[1][5]

| Target | Ligand | Assay | IC50 (nM) | Reference |

| α4β7 Integrin | MAdCAM-1 | Cell Adhesion Assay | 7 | [1][5] |

| α4β1 Integrin | VCAM-1 / Osteopontin | Cell Adhesion Assay | 87 | [1][5] |

| α4β7 Integrin | MAdCAM-Ig | RPMI-8866 Cell Adhesion | ~10 | [5] |

Experimental Protocol: Cell Adhesion Assay

This protocol describes a representative method for determining the IC50 of this compound in a cell adhesion assay.

Objective: To measure the dose-dependent inhibition of integrin-mediated cell adhesion by this compound.

Materials:

-

Cells: RPMI-8866 cells (expressing α4β7) or Jurkat cells (expressing α4β1).

-

Coating Proteins: Recombinant human MAdCAM-1-Ig or VCAM-1-Ig fusion protein.

-

Assay Plates: 96-well flat-bottom microplates.

-

Test Compound: this compound, serially diluted in assay buffer.

-

Labeling Dye: Calcein-AM or similar fluorescent dye.

-

Instrumentation: Plate reader (fluorescence), incubator.

Methodology:

-

Plate Coating: Coat 96-well plates with MAdCAM-1-Ig or VCAM-1-Ig (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plates and block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1-2 hours at room temperature.

-

Cell Preparation: Label RPMI-8866 or Jurkat cells with Calcein-AM. Resuspend the labeled cells in assay buffer.

-

Compound Incubation: Add serial dilutions of this compound to the wells.

-

Cell Adhesion: Add the fluorescently labeled cells to the wells and incubate for 30-60 minutes at 37°C to allow for adhesion.

-

Washing: Gently wash the plates to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Target Validation

The therapeutic potential of this compound was further validated in animal models of inflammation, confirming its oral bioavailability and efficacy.

Quantitative Data: Pharmacokinetics

Pharmacokinetic studies were conducted in rats and dogs to assess the oral bioavailability and other key parameters of this compound.[5] The compound exhibits moderate oral bioavailability.[5]

| Species | Dose (Oral) | Bioavailability (%) | Cmax (µg eq./mL) | T1/2 (h) | Reference |

| Rat | 10 mg/kg | 17.1 | 0.18 | 0.28 | [5] |

| Dog | 10 mg/kg | 13.2 | 0.10 | 0.81 | [5] |

Quantitative Data: In Vivo Efficacy

This compound demonstrated significant efficacy in a rat model of allergic asthma, a disease characterized by airway inflammation and hyper-responsiveness.[5]

| Animal Model | Species | Compound Dose (Route) | Endpoint | Result | Reference |

| Allergic Asthma | Brown Norway Rat | 3 mg/kg (i.g.) | Airway Hyper-responsiveness | Significant Decrease | [5] |

Experimental Protocol: Allergic Asthma Model in Rats

This protocol provides a representative methodology for evaluating the efficacy of this compound in a rodent model of allergic asthma.

Objective: To assess the ability of orally administered this compound to suppress antigen-induced airway hyper-responsiveness and inflammation.

Materials:

-

Animals: Male Brown Norway or Sprague-Dawley rats.

-

Sensitizing Agent: Ovalbumin (OVA).

-

Adjuvant: Aluminum hydroxide (Alum).

-

Challenge Agent: Aerosolized Ovalbumin.

-

Test Compound: this compound.

-

Instrumentation: Whole-body plethysmography system for measuring airway responsiveness, nebulizer for aerosol challenge.

Methodology:

-

Sensitization: Sensitize rats via intraperitoneal (i.p.) injection of OVA mixed with Alum on day 0 and day 7.

-

Compound Administration: Administer this compound (e.g., 3 mg/kg) or vehicle control via oral gavage (i.g.) at a specified time point before the antigen challenge (e.g., 1-2 hours prior).

-

Antigen Challenge: On a subsequent day (e.g., day 14), expose the rats to an aerosolized OVA challenge for a defined period (e.g., 20-30 minutes) to induce an inflammatory response.

-

Airway Responsiveness Measurement: 24-48 hours post-challenge, assess airway hyper-responsiveness. Place animals in a whole-body plethysmograph and measure baseline readings. Then, expose them to increasing concentrations of a bronchoconstrictor agent (e.g., 5-hydroxytryptamine or methacholine) and record changes in airway resistance.

-

Inflammatory Cell Analysis (Optional): Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs. Analyze the BAL fluid for total and differential leukocyte counts (e.g., eosinophils, neutrophils).

-

Data Analysis: Compare the airway responsiveness and inflammatory cell counts between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

The preclinical data for this compound provide robust validation of its intended target and mechanism of action. In vitro studies confirm its potent, nanomolar antagonism of both α4β7 and α4β1 integrins. In vivo studies in relevant animal models of inflammation demonstrate that this compound is orally bioavailable and effective at reducing key pathological features of inflammatory disease, such as airway hyper-responsiveness.[5] Collectively, these findings validate the dual inhibition of α4β1 and α4β7 integrins as a promising therapeutic strategy for inflammatory and autoimmune diseases and establish this compound as a viable clinical candidate. The compound has completed Phase I studies.[1]

References

- 1. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of this compound, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potent in vivo suppression of inflammation by selectively targeting the high affinity conformation of integrin α4β1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of TR-14035: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TR-14035 is a potent, orally bioavailable small molecule that functions as a dual antagonist of α4β7 and α4β1 integrins.[1][2] Integrins are key regulators of inflammatory and autoimmune responses, making this compound a compound of significant interest for therapeutic development in these areas.[2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, cellular activity, and mechanism of action based on publicly available data. Detailed methodologies for key experiments are described, and signaling pathways and experimental workflows are visually represented.

Mechanism of Action

This compound exerts its biological effects by inhibiting the function of α4β7 and α4β1 integrins.[1][2] These integrins are expressed on the surface of leukocytes and play a critical role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues.[3][4]

-

α4β1 (VLA-4) primarily interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[4][5] This interaction is crucial for the recruitment of lymphocytes, monocytes, eosinophils, and basophils to sites of inflammation.[3][5]

-

α4β7 binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed in the gut-associated lymphoid tissue (GALT).[6] This interaction is central to the homing of lymphocytes to the gastrointestinal tract.[6][7]

By blocking the binding of these integrins to their respective ligands, this compound effectively inhibits leukocyte adhesion and trafficking, thereby attenuating the inflammatory response.[3][6]

Signaling Pathway

The signaling pathway affected by this compound is central to the process of leukocyte extravasation from the bloodstream into tissues. The diagram below illustrates the key molecular interactions inhibited by this compound.

Caption: Inhibition of leukocyte adhesion by this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key potency values.

| Parameter | Target/Assay | Value | Reference |

| IC50 | α4β7 Integrin | 7 nM | [1][2] |

| IC50 | α4β1 Integrin | 87 nM | [1][2] |

| IC50 | 125I-MAdCAM-Ig binding to human α4β7 | 0.75 nM | [6] |

| IC50 | Adhesion of RPMI-8866 cells to MAdCAM-Ig | ~10 nM (0.01 µM) | [1][8] |

| IC50 | Binding of human α4β7-expressing RPMI-8866 cells to MAdCAM-Ig under shear flow | 0.1 µM | [6] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the principles behind the key experiments for characterizing this compound can be described.

Integrin Binding Assays

These assays are designed to measure the direct interaction of this compound with its target integrins. A common method is a competitive binding assay.

-

Principle: A radiolabeled or fluorescently tagged ligand with known affinity for the integrin is used. The ability of this compound to displace the labeled ligand is measured.

-

General Procedure:

-

Purified α4β7 or α4β1 integrin is immobilized on a solid support (e.g., a 96-well plate).

-

A constant concentration of the labeled ligand is added to the wells.

-

Increasing concentrations of this compound are added to compete for binding.

-

After incubation and washing steps, the amount of bound labeled ligand is quantified.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Cell Adhesion Assays

These assays evaluate the ability of this compound to block the adhesion of cells expressing α4 integrins to their corresponding ligands.

-

Principle: The inhibition of cell attachment to a surface coated with an integrin ligand (e.g., MAdCAM-1 or VCAM-1) is measured.

-

General Procedure:

-

96-well plates are coated with MAdCAM-Ig or VCAM-1.

-

A cell line expressing the target integrin (e.g., RPMI-8866 cells for α4β7) is fluorescently labeled.

-

The cells are pre-incubated with varying concentrations of this compound.

-

The cell suspension is added to the coated wells and incubated to allow for adhesion.

-

Non-adherent cells are removed by washing.

-

The number of adherent cells is quantified by measuring the fluorescence.

-

The IC50 value for the inhibition of cell adhesion is calculated.

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a cell adhesion assay used to characterize this compound.

Caption: Generalized workflow for a cell adhesion assay.

Conclusion

The in vitro data for this compound demonstrate its potent and dual antagonistic activity against α4β7 and α4β1 integrins. The compound effectively inhibits integrin-ligand binding and subsequent cell adhesion, which are critical events in the inflammatory cascade. This profile supports its potential for the treatment of inflammation and autoimmune diseases.[1] Further research and clinical development will be necessary to fully elucidate its therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of this compound, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule, orally active, alpha4beta1/alpha4beta7 dual antagonist reduces leukocyte infiltration and airway hyper-responsiveness in an experimental model of allergic asthma in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Alpha(4)beta(7)/alpha(4)beta(1) dual integrin antagonists block alpha(4)beta(7)-dependent adhesion under shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. universalbiologicals.com [universalbiologicals.com]

TR-14035: A Technical Guide to its Binding Affinity for α4β7 and α4β1 Integrins

For Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent, orally active dual antagonist of the α4β7 and α4β1 integrins.[1][2][3] These integrins are key regulators in inflammatory and autoimmune diseases, playing a critical role in the recruitment of leukocytes to sites of inflammation.[4][5] The α4β7 integrin primarily mediates lymphocyte trafficking to the gut-associated lymphoid tissue (GALT) through its interaction with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[6][7] The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), binds to the Vascular Cell Adhesion Molecule-1 (VCAM-1) and is involved in leukocyte adhesion and transmigration into various inflamed tissues.[8][9] The dual antagonism of this compound presents a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides an in-depth overview of the binding affinity of this compound to both α4β7 and α4β1, detailed experimental protocols for assessing this affinity, and a summary of the associated signaling pathways.

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound against α4β7 and α4β1 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below, indicating a higher affinity for α4β7.

| Integrin Target | Ligand | Assay Type | IC50 (nM) | Reference |

| α4β7 | MAdCAM-1 | Competitive Binding Assay | 7 | [1][2][3] |

| α4β1 | VCAM-1 | Competitive Binding Assay | 87 | [1][2][3] |

Experimental Protocols

The determination of the binding affinity of this compound for α4β7 and α4β1 integrins can be achieved through several established experimental methodologies. Below are detailed protocols for competitive binding assays, which are commonly employed for this purpose.

α4β7/MAdCAM-1 Competitive Binding Assay

This assay measures the ability of this compound to inhibit the binding of a labeled ligand to the α4β7 integrin expressed on the surface of RPMI-8866 cells.

Materials:

-

RPMI-8866 cells (human B-lymphoblastoid cell line expressing high levels of α4β7)

-

Recombinant human MAdCAM-1-Fc chimera (ligand)

-

This compound

-

A labeled secondary antibody or a directly labeled ligand (e.g., with a fluorophore or radioisotope)

-

Assay Buffer: Tris-HCl buffer with physiological salts (NaCl, KCl, MgCl2, CaCl2)

-

96-well microplates

-

Plate reader (e.g., fluorescence or scintillation counter)

Protocol:

-

Cell Culture: Culture RPMI-8866 cells in appropriate media and conditions until they reach the desired density.

-

Plate Coating: Coat the wells of a 96-well microplate with MAdCAM-1-Fc overnight at 4°C.

-

Blocking: Wash the wells and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Cell Labeling (if using a fluorescent assay): Label RPMI-8866 cells with a fluorescent dye such as Calcein AM.

-

Competition Reaction:

-

Add the diluted this compound to the MAdCAM-1 coated wells.

-

Add the labeled RPMI-8866 cells to the wells.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for competitive binding.

-

-

Washing: Gently wash the wells to remove unbound cells.

-

Detection:

-

For fluorescently labeled cells, measure the fluorescence intensity in each well using a plate reader.

-

For radioligand assays, lyse the cells and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the signal (fluorescence or radioactivity) against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the cells to MAdCAM-1.

α4β1/VCAM-1 Competitive Binding Assay

This assay is similar to the α4β7 assay but utilizes Jurkat cells, which express α4β1, and VCAM-1 as the ligand.

Materials:

-

Jurkat cells (human T-lymphocyte cell line expressing α4β1)

-

Recombinant human VCAM-1-Fc chimera (ligand)

-

This compound

-

A labeled secondary antibody or a directly labeled ligand

-

Assay Buffer

-

96-well microplates

-

Plate reader

Protocol:

-

Cell Culture: Culture Jurkat cells in appropriate media and conditions.

-

Plate Coating: Coat the wells of a 96-well microplate with VCAM-1-Fc.

-

Blocking: Block non-specific binding sites.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Competition Reaction:

-

Add the diluted this compound to the VCAM-1 coated wells.

-

Add Jurkat cells to the wells.

-

Incubate to allow for competitive binding.

-

-

Washing: Remove unbound cells.

-

Detection: Quantify the number of bound cells using a suitable detection method (e.g., fluorescence, enzymatic reaction, or radioactivity).

-

Data Analysis: Determine the IC50 value of this compound for the α4β1/VCAM-1 interaction.

Signaling Pathways

The binding of ligands to α4β7 and α4β1 integrins initiates intracellular signaling cascades that are crucial for cell adhesion, migration, and activation. This compound, as an antagonist, blocks these signaling events.

α4β1 Downstream Signaling

Binding of VCAM-1 to α4β1 on leukocytes triggers a signaling cascade that promotes firm adhesion and transmigration. A key initial event is the activation of the small GTPase Rac-1. This leads to the production of reactive oxygen species (ROS) and the activation of pathways involving protein kinase C (PKC) and p21-activated kinase (PAK), ultimately resulting in actin cytoskeleton reorganization and the disruption of endothelial cell junctions to facilitate leukocyte extravasation.[10]

α4β7 Downstream Signaling

The signaling downstream of α4β7 can be modulated by different chemokines, leading to ligand-specific activation. For instance, the chemokine CCL25, present in the gut, activates the p38 MAPK and PKCα pathways, promoting adhesion to MAdCAM-1. Conversely, the chemokine CXCL10 can activate c-Src and Syk pathways, which can lead to different cellular responses. This differential signaling allows for fine-tuned regulation of lymphocyte trafficking.

Experimental Workflow Visualization

The general workflow for determining the IC50 of this compound in a competitive cell adhesion assay is depicted below.

Conclusion

This compound is a dual antagonist with nanomolar inhibitory activity against α4β7 and α4β1 integrins. The provided experimental protocols offer a framework for the in vitro characterization of its binding affinity. Understanding the downstream signaling pathways of these integrins is crucial for elucidating the mechanism of action of this compound and its therapeutic potential in inflammatory and autoimmune diseases. The presented data and methodologies serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of this compound, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rupress.org [rupress.org]